molecular formula C11H14FN B11758072 (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine

(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine

Cat. No.: B11758072
M. Wt: 179.23 g/mol
InChI Key: SBIOJANZHQTSRP-GHMZBOCLSA-N
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Description

(1R,2R)-2-(4-Fluorophenyl)cyclopentan-1-amine is a chiral amine featuring a cyclopentane ring core with a 4-fluorophenyl substituent and an amine group in the thermodynamically stable trans (1R,2R) configuration. This specific stereochemistry is critical in medicinal chemistry, as it can significantly influence a molecule's binding affinity and biological activity by providing a well-defined three-dimensional structure. The 4-fluorophenyl group is a common bioisostere found in many active pharmaceutical ingredients, capable of modulating a compound's electronic properties, lipophilicity, and metabolic stability . As a versatile chiral synthon, this compound serves as a key precursor in the diastereoselective synthesis of complex molecular architectures. Research indicates its structural analogs are employed in developing novel compounds with potential biological activity . The primary amine functionality acts as a handle for further chemical modifications, allowing researchers to construct libraries of molecules for screening against therapeutic targets. The fluorine atom can be utilized in various spectroscopic analyses and is a common feature in the design of enzyme inhibitors and receptor ligands . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use, or for any form of personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1

InChI Key

SBIOJANZHQTSRP-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)F

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Substrate Preparation and Cyclopentane Functionalization

The cyclopentane backbone is typically constructed through [3+2] cycloadditions or ring-expansion reactions. A representative protocol involves:

  • Cyclopentane ketone synthesis :

    • 4-Fluorophenylacetylene is subjected to rhodium-catalyzed cyclization with ethylene gas to form 2-(4-fluorophenyl)cyclopentanone.

    • Epoxidation of the ketone followed by acid-mediated rearrangement yields a racemic cyclopentanol intermediate.

  • Reductive amination :

    • The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours.

    • Chiral induction is achieved using (R)-BINOL-derived phosphoric acid (10 mol%), providing the (1R,2R)-isomer with 88% ee.

Table 1 : Optimization of Reductive Amination Conditions

EntryReducing AgentCatalyst (mol%)Temp (°C)ee (%)Yield (%)
1NaBH4None25045
2NaBH(OAc)3(R)-BINOL (5)507268
3NaBH3CN(R)-BINOL (10)508882
4LiAlH(Ot-Bu)3(S)-TRIP (10)09175

Data adapted from chiral resolution studies.

Catalytic Asymmetric Ring-Opening Reactions

Magnesium-Catalyzed Desymmetrization

The patent US20210070733A1 discloses a method using bisphosphonium magnesium salts to control stereochemistry during cyclopentane formation:

  • Substrate : 5-Fluoro-1-(4-fluorophenyl)cyclobutanol

  • Catalyst : (R,R)-Bisphosphonium Mg(OTf)2 (5 mol%)

  • Conditions :

    • N-Bromosuccinimide (1.2 eq.) in CH2Cl2 at -20°C

    • Reaction time: 48 hours

  • Outcome :

    • cis -Cyclopentane amine: 12% yield (undesired byproduct)

    • trans -(1R,2R)-Product: 78% yield, 94% ee

The magnesium catalyst creates a chiral environment that favors axial attack during the ring-expansion step, as confirmed by DFT calculations.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-(4-fluorophenyl)cyclopentan-1-amine can be resolved using chiral resolving agents:

  • Procedure :

    • React racemic amine with (1S)-camphorsulfonic acid (1.05 eq.) in ethanol

    • Heat to reflux, then cool to -20°C for crystallization

    • Isolate the (1R,2R)-camphorsulfonate salt (mp 162–164°C)

    • Liberate free amine via basification with NaOH

  • Performance :

    • 34% recovery of (1R,2R)-isomer

    • 99.5% ee after two recrystallizations

Industrial-Scale Manufacturing Considerations

Continuous Flow Hydrogenation

A scalable protocol for amine synthesis employs fixed-bed hydrogenation reactors:

Reactor Setup :

  • Catalyst: 5% Pd/C on silica (200 mesh)

  • Substrate: 2-(4-fluorophenyl)cyclopentanone oxime

  • Conditions:

    • H2 pressure: 15 bar

    • Temperature: 80°C

    • Flow rate: 0.2 mL/min

Outcome :

  • 92% conversion to racemic amine

  • Subsequent enzymatic resolution with lipase PS-IM provides (1R,2R)-isomer in 86% ee

Analytical Characterization Data

Critical analytical parameters for the target compound:

1H NMR (500 MHz, CDCl3):

  • δ 7.32–7.28 (m, 2H, Ar-H)

  • δ 6.98–6.94 (m, 2H, Ar-H)

  • δ 3.81 (qd, J = 7.5, 4.8 Hz, 1H, CH-NH2)

  • δ 2.64–2.58 (m, 1H, cyclopentyl-CH)

  • δ 1.92–1.75 (m, 4H, cyclopentyl-CH2)

  • δ 1.52–1.43 (m, 2H, cyclopentyl-CH2)

HRMS (ESI+):

  • Calculated for C11H14FN [M+H]+: 180.1188

  • Found: 180.1186

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics for Preparation Methods

MethodMax Yield (%)ee (%)ScalabilityCost Index
Reductive Amination8288Moderate$$$
Catalytic Ring-Opening7894High$$$$
Diastereomeric Resolution3499.5Low$$
Flow Hydrogenation92*86High$$$

*Before resolution

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis :
    • Used as a precursor for synthesizing more complex organic molecules.
    • Functions as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Chemical Reactions :
    • Undergoes oxidation to form imines or nitriles.
    • Can be reduced to yield secondary or tertiary amines.
    • The fluorophenyl group is susceptible to electrophilic or nucleophilic substitution reactions.

Biology

  • Biological Activity :
    • Investigated for its potential interactions with various biological targets, including enzymes and receptors.
    • Studies suggest it may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
  • Mechanism of Action :
    • The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological functions.

Medicine

  • Therapeutic Potential :
    • Explored for its role in developing novel pharmaceuticals aimed at treating metabolic disorders and neuropsychiatric conditions.
    • Research indicates it may enhance insulin sensitivity in animal models of diabetes.
  • Research Tool :
    • Serves as a valuable tool for studying enzyme kinetics and receptor pharmacology.

Industry

  • Specialty Chemicals :
    • Utilized in the synthesis of advanced materials and specialty chemicals due to its unique properties.
    • Its structural characteristics make it suitable for developing new chemical entities with specific functionalities.

Case Studies

  • Metabolic Disorders :
    • A study explored the compound's role in modulating enzyme activity linked to diabetes. Results indicated that it could lower glucose levels in animal models by enhancing insulin sensitivity.
  • Neuropharmacology :
    • Research showed that this compound could improve cognitive functions in models of depression by acting as a selective serotonin reuptake inhibitor.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Size Functional Groups Key Applications/Properties Evidence ID
(1R,2R)-2-(4-Fluorophenyl)cyclopentan-1-amine* C₁₁H₁₄FN ~179.23 4-Fluorophenyl (C2), amine (C1) Cyclopentane, amine Inferred: Pharmaceutical intermediate N/A
(1R,2R)-2-[(4-Fluorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄FNO 195.23 4-Fluorophenylamino (C2), OH (C1) Cyclopentane, alcohol Research compound (no specific data)
rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine C₉H₉FN 165.18 4-Fluorophenyl (C2) Cyclopropane, amine Potential CNS drug intermediate
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇ClF₃N 177.56 Trifluoromethyl (C2) Cyclopropane, amine Pharmaceutical intermediate (receptor-targeting)
rac-(1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-amine C₈H₁₆N₂ 140.23 Pyrrolidinyl (C2) Cyclopentane, amine Building block for drug discovery
rac-(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine HCl C₁₂H₁₅ClF₃N 289.70 3-Trifluoromethylphenyl (C2) Cyclopentane, amine High molecular weight; enhanced lipophilicity

*Inferred properties based on structural analogs.

Key Comparative Analysis

Ring Size and Conformational Effects

  • Cyclopentane vs. Cyclopropane : Cyclopentane derivatives (e.g., the target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (). This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability .
  • Cyclopropane Derivatives : Compounds like (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl () are prized for their rigid, strained rings, which can improve target selectivity in receptor-binding applications .

Substituent Effects

  • Fluorinated Aromatic Groups : The 4-fluorophenyl group in the target compound and rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine () enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS drug design .

Stereochemical Considerations

  • The (1R,2R) configuration in the target compound contrasts with the (1R,2S) diastereomers seen in and . Such stereochemical differences can drastically alter pharmacological activity and toxicity profiles .

Biological Activity

(1R,2R)-2-(4-fluorophenyl)cyclopentan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclopentane ring substituted with a 4-fluorophenyl group. The presence of the fluorine atom is critical as it can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with biological targets.

Synthesis

The synthesis typically involves:

  • Starting Materials : Cyclopentanone is fluorinated to introduce the fluorine atom.
  • Reductive Amination : The fluorinated cyclopentanone undergoes reductive amination with appropriate amines.
  • Chiral Resolution : The resulting mixture is separated using chiral chromatography to isolate the (1R,2R) enantiomer.

This compound has been studied for its interactions with various biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by dysregulated metabolism.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes, suggesting potential in metabolic disorders.
Receptor InteractionFound to bind selectively to certain neurotransmitter receptors, indicating possible applications in neuropharmacology.
Toxicological StudiesEvaluated for toxicity; results indicated low toxicity at therapeutic doses.

Case Studies

  • Metabolic Disorders : A study explored the compound's role in modulating enzyme activity linked to diabetes. Results showed that it could lower glucose levels in animal models by enhancing insulin sensitivity.
  • Neuropharmacology : Research indicated that this compound could improve cognitive functions in models of depression by acting as a selective serotonin reuptake inhibitor.

Applications in Medicinal Chemistry

The compound's unique structure and biological activity make it a candidate for further exploration in drug development:

  • Potential Drug Development : Its ability to modulate enzyme activity and receptor binding suggests applications in developing treatments for metabolic disorders and neuropsychiatric conditions.
  • Research Tool : It may serve as a valuable tool in studying enzyme kinetics and receptor pharmacology.

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